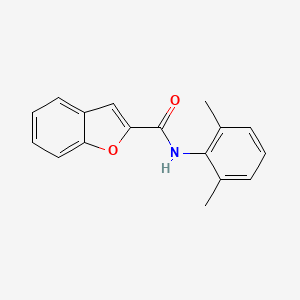
5-fluoro-6-(4-methyl-1-piperazinyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-6-(4-methyl-1-piperazinyl)-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized and studied for its various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-fluoro-6-(4-methyl-1-piperazinyl)-1,3-dihydro-2H-benzimidazole-2-thione has been studied for its potential therapeutic applications in various scientific research studies. One of the most notable applications is its use as an anticancer agent. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of 5-fluoro-6-(4-methyl-1-piperazinyl)-1,3-dihydro-2H-benzimidazole-2-thione involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This inhibition leads to the disruption of microtubule formation and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. Studies have reported that this compound has anti-inflammatory, antimicrobial, and antioxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-fluoro-6-(4-methyl-1-piperazinyl)-1,3-dihydro-2H-benzimidazole-2-thione in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as an anticancer agent. However, one of the limitations is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for research on 5-fluoro-6-(4-methyl-1-piperazinyl)-1,3-dihydro-2H-benzimidazole-2-thione. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another area of research is the development of targeted delivery systems to improve its selectivity and reduce toxicity. Additionally, further studies on its neuroprotective effects may lead to the development of novel treatments for neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields. Its potent anticancer activity and other biochemical and physiological effects make it an interesting candidate for further research. However, its potential toxicity and limitations in lab experiments must also be considered. Future research in this area may lead to the development of novel treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of 5-fluoro-6-(4-methyl-1-piperazinyl)-1,3-dihydro-2H-benzimidazole-2-thione has been reported in several scientific studies. One of the most common methods involves the reaction of 5-fluoro-2-nitroaniline with 4-methylpiperazine in the presence of thionyl chloride. The resulting product is then reduced using sodium borohydride to obtain the final compound.
Propiedades
IUPAC Name |
5-fluoro-6-(4-methylpiperazin-1-yl)-1,3-dihydrobenzimidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4S/c1-16-2-4-17(5-3-16)11-7-10-9(6-8(11)13)14-12(18)15-10/h6-7H,2-5H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYLKRNGFRXXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)NC(=S)N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B5865122.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)



cyanamide](/img/structure/B5865161.png)
![5,5-dimethyl-3-{2-[(4-methylphenyl)thio]ethyl}-2,4-imidazolidinedione](/img/structure/B5865195.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)

